Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate

CAS No.: 1260650-59-6

Cat. No.: VC3110077

Molecular Formula: C12H8BrClFNO2

Molecular Weight: 332.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260650-59-6 |

|---|---|

| Molecular Formula | C12H8BrClFNO2 |

| Molecular Weight | 332.55 g/mol |

| IUPAC Name | ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)6-5-16-11-7(13)3-4-8(15)9(11)10(6)14/h3-5H,2H2,1H3 |

| Standard InChI Key | CTZSVPFBWCXIOY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Br)F)Cl |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Br)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

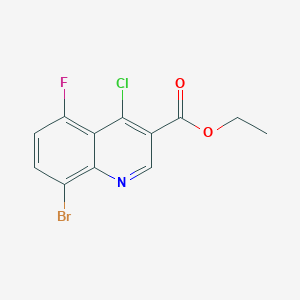

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family, distinguished by its trihalogenated quinoline core structure and ethyl carboxylate functional group. The compound possesses a molecular weight of 332.55 g/mol and is identified by CAS number 1260650-59-6 .

Identification Parameters

The compound can be unambiguously identified through several chemical identifiers as presented in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 1260650-59-6 |

| Molecular Formula | C₁₂H₈BrClFNO₂ |

| Molecular Weight | 332.55 g/mol |

| IUPAC Name | Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)6-5-16-11-7(13)3-4-8(15)9(11)10(6)14/h3-5H,2H2,1H3 |

| Standard InChIKey | CTZSVPFBWCXIOY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Br)F)Cl |

Table 1: Chemical identifiers for ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate

Structural Features

The structural architecture of ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate consists of a quinoline core with specific substitution patterns:

-

Bromine substituent at position 8 of the quinoline ring

-

Chlorine substituent at position 4

-

Fluorine substituent at position 5

-

Ethyl carboxylate group at position 3

This unique arrangement of halogen atoms confers distinctive reactivity patterns and potential biological interactions that differentiate it from other quinoline derivatives. The presence of three different halogen substituents (Br, Cl, F) contributes to the compound's lipophilicity and potential for interaction with biological targets.

Physicochemical Properties

Solubility Profile

Based on structural analysis and comparison with similar quinoline derivatives, ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate likely exhibits:

-

Good solubility in organic solvents including chloroform, dichloromethane, DMSO, and ethanol

-

Limited solubility in water due to its halogenated nature and the presence of the ethyl carboxylate group

-

Amphiphilic character conferred by the polar carboxylate group and non-polar halogenated aromatic system

Synthesis Methods and Chemical Reactivity

From 4-Hydroxyquinoline Precursor

One viable synthetic route likely involves the conversion of a 4-hydroxy precursor to the corresponding 4-chloro derivative:

-

Synthesis of ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate via cyclization reactions

-

Conversion to the 4-chloro derivative using phosphorus oxychloride (POCl₃)

This approach is supported by analogous syntheses, such as that of ethyl 4-chloro-8-fluoroquinoline-3-carboxylate:

"A mixture of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester and POCl₃ was stirred at 100°C for 3.5 h, cooled and concentrated to give a yellow semi-solid" .

Via Gould-Jacobs Reaction

An alternative approach could involve the Gould-Jacobs reaction pathway:

-

Condensation of a suitably substituted aniline (2-bromo-4-fluoroaniline) with diethyl ethoxymethylenemalonate

-

Thermal cyclization of the resulting enamine

-

Selective chlorination at position 4

This approach mirrors the synthesis of similar hydroxyquinoline derivatives as documented for ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, which employs "diethyl 2-ethoxymethylenemalonate; 2-bromoaniline in neat at 100°C for 2.5 h" followed by cyclization in diphenyl ether .

Chemical Reactivity

The reactivity of ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate is primarily determined by its functional groups:

-

Quinoline Nitrogen: Acts as a weak base and potential site for protonation or coordination with metals

-

Halogen Substituents:

-

The chlorine at position 4 is particularly reactive toward nucleophilic substitution

-

The bromine at position 8 can participate in coupling reactions (e.g., Suzuki or Heck reactions)

-

The fluorine at position 5 modifies the electronic properties of the ring system

-

-

Ethyl Carboxylate Group: Susceptible to hydrolysis, transesterification, and reduction reactions

Biological Activity and Applications

Anticancer Properties

Related quinoline compounds have demonstrated anticancer activities. Research on similar quinolones indicates potential as anticancer agents through mechanisms such as DNA topoisomerase inhibition . The RSC Medicinal Chemistry article mentions that certain halogenated quinolones demonstrated "promising anticancer activity" through binding to TRBP (TAR RNA-binding protein) .

Enzyme Inhibition

The structural features of ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate suggest potential activity as enzyme inhibitors. The presence of halogen substituents "can enhance the compound's lipophilicity and interaction with biological targets, which may contribute to its therapeutic potential".

Research and Synthetic Applications

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate has several potential research applications:

-

Chemical Building Block: The compound serves as a valuable intermediate for the synthesis of more complex molecules with pharmaceutical potential.

-

Structure-Activity Relationship Studies: It provides a platform for investigating the effects of halogen substitution patterns on biological activity in quinoline derivatives.

-

Medicinal Chemistry Research: The compound can function as a lead structure for developing novel therapeutic agents, particularly in areas where halogenated quinolines have shown promise.

Comparative Analysis with Structurally Related Compounds

Comparison with Position Isomers and Related Analogues

To better understand the structure-activity relationships of ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate, a comparison with structurally related compounds is valuable. Table 2 presents such a comparison:

| Compound | CAS Number | Substitution Pattern | Main Differences | Potential Effects on Activity |

|---|---|---|---|---|

| Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate | 1260650-59-6 | Br(8), Cl(4), F(5) | Reference compound | Baseline activity |

| Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate | 953803-84-4 | Br(6), Cl(4), F(7) | Different positions of Br and F | Altered binding orientation and electronic distribution |

| Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | 206258-97-1 | Br(8), Cl(4) | Lacks F at position 5 | Reduced electronegativity, altered lipophilicity |

| Ethyl 4-chloro-5-fluoroquinoline-3-carboxylate | 655236-30-9 | Cl(4), F(5) | Lacks Br at position 8 | Reduced steric bulk, altered lipophilicity |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 35975-57-6 | Br(8), OH(4) | OH instead of Cl at position 4 | Different hydrogen bonding capabilities, altered reactivity |

Table 2: Comparison of ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate with structurally related compounds

Structure-Activity Relationship Insights

The comparison of these related compounds provides several insights:

-

Position Effects: The positioning of halogen substituents significantly impacts the compound's electronic properties and three-dimensional structure, which in turn affects biological activity.

-

Halogenation Pattern: The specific pattern of halogenation (Br, Cl, F) in ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate creates a unique electronic environment that may confer distinct biological activities compared to its analogues.

-

Functional Group Variations: The substitution of chlorine with hydroxyl at position 4 (as in ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) significantly alters the compound's hydrogen bonding capabilities and reactivity profile.

These structure-activity relationships could guide future research directions for optimization of biological activity or physicochemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume